molecular formula C6H6F3NO2 B1439583 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate CAS No. 1210203-96-5

2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate

Cat. No. B1439583
M. Wt: 181.11 g/mol
InChI Key: NTLRNEOIYOKNMA-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” is a chemical compound with the molecular formula C6H6F3NO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” consists of 6 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” include a molecular weight of 181.11 . More detailed properties such as boiling point, density, and others can be determined using various analytical techniques .

Scientific Research Applications

Thermoresponsive Nanogels

A study by Lipowska-Kur et al. (2020) explored the synthesis of copolymers modified with azide or prop-2-yn-1-yl carbamate groups, leading to thermoresponsive nanogels. These nanogels, formed through azide and prop-2-yn-1-yl carbamate group interactions, show potential for drug delivery applications due to their particle size and temperature-responsive aggregation behavior.

Organic Synthesis

The work of Costa et al. (1998) demonstrates the formation of carbamates from N-alkyl-substituted prop-2-yn-1-amines and guanidines or other strong bases. This method, involving carbon dioxide, represents a significant approach in organic synthesis for constructing carbamates and methyleneoxazolidinones.

Synthesis of Onium Salts

Research by Umemoto and Gotoh (1991) focused on synthesizing various 2,2,2-trifluoroethyl onium triflates. This study highlights the potential of using trifluoroethylated salts in various chemical reactions and their applications in medicinal chemistry.

Conjugation in Biopolymers

Oliveira et al. (2012) investigated the synthesis of N-phthaloyl-chitosan O-prop-2-ynyl carbamate for chemoselective conjugation through click chemistry. The result, a triazolyl conjugate, suggests applications in bioadhesion, tissue regeneration, and potential for environmental or medical detoxification, as noted in their research (Oliveira et al., 2012).

Medicinal Chemistry Applications

In medicinal chemistry, the carbamate group, which includes 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate, plays a crucial role. Ghosh and Brindisi (2015) provide a comprehensive overview of carbamates in drug design, highlighting their stability, synthesis methods, and applications in creating drug-target interactions (Ghosh & Brindisi, 2015).

Novel Polyacetylenes Synthesis

Rahim (2020) conducted a study on synthesizing novel polyacetylenes containing carbamate, including prop-2-ynylcarbamate. This research indicates potential applications in creating materials with specific properties due to the inclusion of carbamate and eugenol moieties (Rahim, 2020).

properties

IUPAC Name

2,2,2-trifluoroethyl N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h1H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLRNEOIYOKNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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